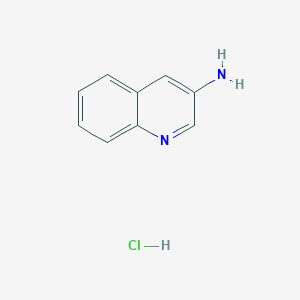

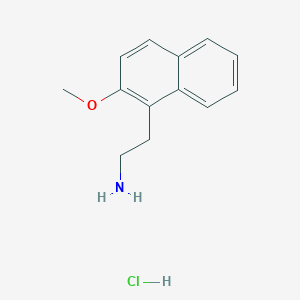

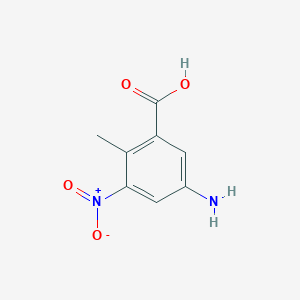

5-Amino-2-methyl-3-nitrobenzoic acid

Descripción general

Descripción

5-Amino-2-methyl-3-nitrobenzoic acid is a nitrated carboxylic acid . It is a reagent used in the preparation of polymer-bound diazonium salts and insulin receptor tyrosine kinase activator. It is also used in 2-component dendritic chain reactions and activation of hydrophobic dendrimers .

Synthesis Analysis

The synthesis of 5-methyl-2-nitrobenzoic acid is mainly achieved by the nitration of 3-methylbenzoic acid . A new and environmentally friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O has been developed . The key process is the nitration of methyl 3-methylbenzoate . This procedure utilized a high selectivity of substrates and a green nitrating process .

Chemical Reactions Analysis

Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Aplicaciones Científicas De Investigación

Dendritic Chain Reactions:

- 5-Amino-2-methyl-3-nitrobenzoic acid serves as a reactant in two-component dendritic chain reactions. These reactions involve the assembly of complex, branched structures, which find applications in materials science, drug delivery, and nanotechnology .

Enzymic Activation of Hydrophobic Self-Immolative Dendrimers:

- Researchers have explored the use of this compound to activate hydrophobic self-immolative dendrimers. These dendrimers release their cargo (e.g., drugs or imaging agents) upon specific enzymatic triggers. Such systems hold promise for targeted drug delivery and diagnostics .

Insulin Receptor Tyrosine Kinase Activation:

- 5-Amino-2-methyl-3-nitrobenzoic acid has been investigated for its potential to activate insulin receptor tyrosine kinases. These kinases play a crucial role in insulin signaling pathways, and their modulation could impact diabetes treatment and metabolic disorders .

Polymer-Bound Diazonium Salts:

- Researchers have used this compound in the preparation of polymer-bound diazonium salts. These functionalized polymers can be attached to solid supports (such as Merrifield resin-bound piperazine) and used for various applications, including surface modification and catalysis .

Benzylic Oxidation to Carboxylic Acid:

- At the benzylic position, 5-Amino-2-methyl-3-nitrobenzoic acid can undergo oxidation to form a carboxylic acid functional group. This transformation is useful in synthetic chemistry and drug development .

Other Synthetic Applications:

- Beyond the specific examples mentioned, this compound’s unique structure and reactivity make it valuable in other synthetic contexts. Researchers continue to explore its potential in diverse chemical transformations and material science .

Chemistry LibreTexts: Nitro Compounds MilliporeSigma: 5-Amino-2-nitrobenzoic acid Khan Academy: Reactions at the Benzylic Position

Safety and Hazards

Propiedades

IUPAC Name |

5-amino-2-methyl-3-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-4-6(8(11)12)2-5(9)3-7(4)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNCKOPCRLYKOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619758 | |

| Record name | 5-Amino-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-methyl-3-nitrobenzoic acid | |

CAS RN |

89977-12-8 | |

| Record name | 5-Amino-2-methyl-3-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.